molecular formula C23H24Cl2N4O2S B2651133 N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE CAS No. 1215657-28-5

N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2651133
CAS No.: 1215657-28-5
M. Wt: 491.43
InChI Key: GXEXCBBZFHEIKQ-UHFFFAOYSA-N
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Description

N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE involves multiple steps. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chlorine and methyl groups at the desired positions on the benzothiazole ring.

    Attachment of Cyano and Morpholinyl Groups: The cyano group is introduced via a nucleophilic substitution reaction, while the morpholinyl group is attached through an amide bond formation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antibacterial and antifungal activities, making it useful in microbiological studies.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-tubercular and anticancer agents.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and cell wall synthesis. This inhibition leads to the disruption of bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to inhibit multiple bacterial enzymes makes it a promising candidate for the development of new antibacterial agents .

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2S.ClH/c1-16-19(24)7-8-20-21(16)26-23(31-20)28(10-2-9-27-11-13-30-14-12-27)22(29)18-5-3-17(15-25)4-6-18;/h3-8H,2,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEXCBBZFHEIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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